An In-depth Technical Guide to 1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole
An In-depth Technical Guide to 1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole
CAS Number: 1375068-83-9
For: Researchers, scientists, and drug development professionals.
Introduction: A Modern Reagent at the Intersection of Fluorine Chemistry and Peptide Synthesis
1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole is a specialized heterocyclic compound that has emerged as a potentially valuable tool in modern organic synthesis and medicinal chemistry. Its structure, which combines a benzotriazole core with sterically demanding tert-butyl and electron-withdrawing difluoro substituents, suggests a unique profile of reactivity and utility. Benzotriazole and its derivatives are well-established as versatile synthetic auxiliaries, particularly in the realm of peptide coupling, where they facilitate amide bond formation with high efficiency and suppression of racemization.[1][2] The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability, making fluorinated compounds highly sought after in drug discovery.[3] This guide provides a comprehensive technical overview of 1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole, including its synthesis, properties, and potential applications, with a focus on the causal relationships between its structure and function.
Physicochemical Properties: A Data-Driven Profile
| Property | Predicted Value | Significance in Application |
| Molecular Formula | C₁₀H₁₁F₂N₃ | Confirmed |
| Molecular Weight | 211.21 g/mol | Confirmed |
| Boiling Point | ~320-350 °C | Indicates low volatility under standard conditions. |
| Melting Point | ~70-90 °C | Suggests a solid state at room temperature. |
| LogP | ~2.5-3.0 | Indicates moderate lipophilicity, which can influence solubility and membrane permeability in biological systems. |
| pKa (of N-H) | ~7.0-7.5 | The difluoro substitution is expected to increase the acidity compared to unsubstituted benzotriazole (pKa ≈ 8.2), potentially impacting its reactivity as a leaving group.[4] |
Note: Predicted values are derived from standard computational chemistry models and should be confirmed by experimental analysis.
Synthesis of 1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole: A Proposed Pathway
A specific, peer-reviewed synthesis protocol for 1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole is not prominently available in the literature. However, based on established methods for the synthesis of substituted benzotriazoles, a plausible synthetic route can be proposed. The key steps would likely involve the diazotization of a suitably substituted o-phenylenediamine precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4,5-Difluoro-1,2-phenylenediamine
This precursor can be synthesized from 3,4-difluoroaniline through nitration followed by selective reduction of one of the nitro groups.
Step 2: Diazotization to form 6,7-Difluoro-1H-benzotriazole
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Dissolve 4,5-difluoro-1,2-phenylenediamine in a mixture of glacial acetic acid and water.
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Cool the solution to 0-5 °C in an ice bath with constant stirring.
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Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
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The product, 6,7-difluoro-1H-benzotriazole, can be isolated by filtration or extraction.
Step 3: N-Alkylation to form 1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole
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Dissolve 6,7-difluoro-1H-benzotriazole in a suitable aprotic solvent such as DMF or acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate.
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Add tert-butyl bromide or tert-butyl chloride to the mixture.
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Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
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The crude product is then purified by column chromatography to yield 1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole.
This proposed synthesis is based on general and reliable methods for benzotriazole formation and N-alkylation.[5][6] The choice of reagents and conditions may require optimization for this specific substrate.
Applications in Drug Development and Peptide Synthesis
The unique structural features of 1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole suggest its primary utility in two key areas: as a scaffold or intermediate in medicinal chemistry and as a component of coupling reagents for peptide synthesis.
A Scaffold for Novel Therapeutics
The benzotriazole moiety is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds with antimicrobial, antiviral, and anticancer properties.[7][8][9] The difluoro substitution on the benzene ring can enhance metabolic stability and modulate binding affinity to biological targets. The tert-butyl group provides steric bulk, which can influence selectivity and pharmacokinetic properties. Therefore, this compound serves as an excellent starting point for the synthesis of novel drug candidates.
Potential as a Superior Coupling Reagent Additive
Benzotriazole-based reagents are cornerstones of modern peptide synthesis, prized for their ability to activate carboxylic acids and suppress racemization during amide bond formation.[1] The general mechanism involves the formation of a benzotriazolyl active ester, which is more stable and less prone to racemization than other activated intermediates.[10]
Caption: Potential role in peptide coupling via active ester formation.
The electron-withdrawing difluoro groups in 1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole are expected to make the benzotriazole moiety a better leaving group, potentially accelerating the rate of the coupling reaction. The bulky tert-butyl group may influence the stability of the active ester and could be beneficial in the coupling of sterically hindered amino acids.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole is not publicly available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity. The safety profile can be extrapolated from data on unsubstituted benzotriazole and other fluorinated aromatic compounds.
-
General Hazards: Benzotriazole is harmful if swallowed and causes serious eye irritation.[11][12] It is also toxic to aquatic life with long-lasting effects.[11]
-
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
1-tert-Butyl-6,7-difluoro-1,2,3-benzotriazole represents a promising, albeit underexplored, chemical entity with significant potential in drug discovery and organic synthesis. Its unique combination of a bulky tert-butyl group and electron-withdrawing difluoro substituents on the benzotriazole core suggests enhanced reactivity and favorable physicochemical properties for a range of applications. While further experimental validation of its synthesis, properties, and applications is required, this in-depth guide provides a solid foundation for researchers and scientists to explore the potential of this novel compound.
References
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Lupine Publishers. (2018, March 9). Benzotriazole: A Versatile Synthetic Auxiliary. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethyl Benzotriazole in Organic Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from [Link]
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Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library. Retrieved from [Link]
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PubMed. (1992, February 1). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Retrieved from [Link]
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Singh, M., et al. (2021, March 28). Synthesis of Benzotriazole Derivatives. International Invention of Scientific Journal. Retrieved from [Link]
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